Acetamide, N-(methylnitrosoaminomethyl)-
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Overview
Description
N-[[methyl(nitroso)amino]methyl]acetamide is a chemical compound with the molecular formula C4H9N3O2. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, detection, and mitigation in various industrial and pharmaceutical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[[methyl(nitroso)amino]methyl]acetamide can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of N-methylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{N-methylacetamide} + \text{HNO}_2 \rightarrow \text{N-[[methyl(nitroso)amino]methyl]acetamide} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of nitrosamines, including N-[[methyl(nitroso)amino]methyl]acetamide, often involves stringent control measures to minimize the formation of these compounds due to their carcinogenic nature. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are employed for the detection and quantification of nitrosamines in various matrices .
Chemical Reactions Analysis
Types of Reactions
N-[[methyl(nitroso)amino]methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can react with the nitroso group.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
N-[[methyl(nitroso)amino]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Investigated for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Studied in the context of drug safety and the mitigation of nitrosamine impurities in pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[methyl(nitroso)amino]methyl]acetamide involves the formation of DNA adducts, which can lead to mutations and potentially carcinogenic effects. The nitroso group reacts with nucleophilic sites in DNA, forming covalent bonds and disrupting normal cellular processes. This can result in the activation of oncogenes or the inactivation of tumor suppressor genes, leading to uncontrolled cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
N-[[methyl(nitroso)amino]methyl]acetamide is unique due to its specific structure and the presence of both a nitroso group and an acetamide moiety. This combination of functional groups influences its reactivity and the types of reactions it undergoes. Compared to other nitrosamines, it may exhibit different biological and chemical properties, making it a compound of interest in various research fields .
Properties
CAS No. |
59665-11-1 |
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Molecular Formula |
C4H9N3O2 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
N-[[methyl(nitroso)amino]methyl]acetamide |
InChI |
InChI=1S/C4H9N3O2/c1-4(8)5-3-7(2)6-9/h3H2,1-2H3,(H,5,8) |
InChI Key |
WUQBANNXOPWADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCN(C)N=O |
Origin of Product |
United States |
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